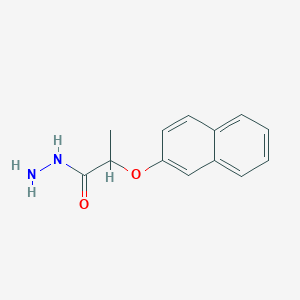
2-(2-Naphthyloxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyloxy)propanohydrazide typically involves the reaction of 2-naphthol with propanoic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(2-Naphthyloxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-(2-Naphthyloxy)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in inflammation-related conditions.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-(2-Naphthyloxy)propanohydrazide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the inflammatory process. This inhibition can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.
類似化合物との比較
2-(2-Naphthyloxy)propanohydrazide can be compared with other similar compounds, such as 2-substituted-1-naphthols. These compounds share structural similarities and exhibit similar biological activities, including enzyme inhibition. this compound is unique in its specific hydrazide functional group, which may confer distinct chemical and biological properties.
List of Similar Compounds
- 2-Substituted-1-naphthols
- Naphthalen-2-yloxy derivatives
生物活性
2-(2-Naphthyloxy)propanohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a naphthalene moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure indicates the presence of both hydrazide and naphthyl groups, which may contribute to its biological effects.
Cytotoxicity
Research indicates that derivatives of naphthalene, including those similar to this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, naphthoquinone derivatives have shown promising results in inducing apoptosis in cervical carcinoma (HeLa) cells, suggesting that compounds with naphthalene structures may have similar effects .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of DNA synthesis : Similar compounds have been known to interfere with DNA replication in cancer cells.
- Induction of oxidative stress : Naphthalene derivatives can generate reactive oxygen species (ROS), leading to cell death in tumor cells.
- Modulation of apoptotic pathways : Evidence suggests that these compounds may activate caspases and other proteins involved in apoptosis.
Study on Anticancer Activity
A notable study examined the cytotoxic effects of various naphthoquinone derivatives on different cancer cell lines. The results indicated that certain derivatives were more effective against tumoral cells compared to non-tumoral cells, showcasing a selective cytotoxic profile . While direct studies on this compound are still required, the findings from related compounds underscore the potential for developing targeted therapies using this structure.
Antimicrobial Evaluation
In another investigation into the antimicrobial properties of naphthalene derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting that similar derivatives could be explored for therapeutic applications against infections .
Data Summary
特性
IUPAC Name |
2-naphthalen-2-yloxypropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKRFSNWOXEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385339 |
Source


|
| Record name | 2-(2-naphthyloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143540-88-9 |
Source


|
| Record name | 2-(2-naphthyloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













